3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro-2-methyl-
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Overview
Description
3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro-2-methyl- is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is an alkyl derivative of thiophenecarboxaldehyde, characterized by the presence of an ethyl group at the 5-position and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro-2-methyl- can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the corresponding aldehyde . Another method involves the chloromethylation of thiophene, followed by oxidation to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) for halogenation and concentrated sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: 3-Thiophenecarboxylic acid, 5-ethyl-2,5-dihydro-2-methyl-
Reduction: 3-Thiophenemethanol, 5-ethyl-2,5-dihydro-2-methyl-
Substitution: Various halogenated and nitrated derivatives of the thiophene ring
Scientific Research Applications
3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro-2-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro-2-methyl- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Thiophenecarboxaldehyde, 5-ethyl-2,5-dihydro-2-methyl- is unique due to the presence of both an ethyl and a methyl group on the thiophene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61049-61-4 |
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Molecular Formula |
C8H12OS |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
5-ethyl-2-methyl-2,5-dihydrothiophene-3-carbaldehyde |
InChI |
InChI=1S/C8H12OS/c1-3-8-4-7(5-9)6(2)10-8/h4-6,8H,3H2,1-2H3 |
InChI Key |
POHYCEXYXGTGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=C(C(S1)C)C=O |
Origin of Product |
United States |
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